Folerogenin

Description

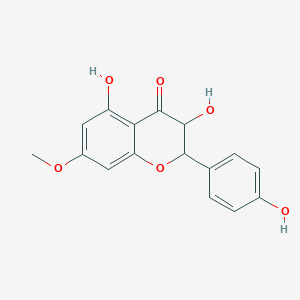

Folerogenin (C₁₆H₁₄O₆, molecular weight: 302.28 g/mol) is a naturally occurring O-methylated flavanone first isolated from Glycyrrhiza glabra (licorice) and Phellinus igniarius fungi . Its IUPAC name, (2R,3S)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one, highlights its stereochemistry and functional groups: two hydroxyl groups (positions 3 and 5), one methoxy group (position 7), and a 4-hydroxyphenyl substituent . This compound’s structure includes a benzopyran-4-one core, characteristic of flavanones, with a defined 2R,3S configuration .

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLGHWHSUZVUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Folerogenin typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction to form the benzopyran ring system. The reaction conditions often require temperatures ranging from 50°C to 100°C and may involve solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Folerogenin undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is an oxidized derivative of this compound.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

Substitution: Various nucleophiles; temperatures around 50°C to 100°C.

Scientific Research Applications

Folerogenin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: this compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Folerogenin involves its interaction with specific molecular targets in the body. It has been shown to exert beta-blocking activity by reducing heart rate and blood pressure. This is achieved through its binding to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline. Additionally, this compound may interact with other pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Folerogenin belongs to the flavanone subclass of flavonoids, which are distinguished by their saturated C2–C3 bond. Below is a comparative analysis with structurally related flavanones and flavones (Table 1):

Table 1: Structural and Physicochemical Comparison of this compound and Analogues

*logP values calculated using ChemAxon software .

Key Observations:

Methoxy Group Influence: this compound’s 7-OCH₃ group distinguishes it from non-methylated analogues like aromadendrin and naringenin. This substitution increases lipophilicity (logP = 1.78 vs.

Hydroxylation Patterns : Unlike eriodictyol, which has four hydroxyl groups, this compound’s three hydroxyl groups (positions 3, 5, and 4') balance polarity and bioavailability. Its moderate water solubility (0.54 g/L) exceeds sakuranetin (0.09 g/L), likely due to the 4'-hydroxyl group .

Analytical Differentiation

This compound’s LC-MS/MS fragmentation pattern (precursor ion m/z 303.1 → fragment ions m/z 285.1 [M-H-H₂O]⁻ and 177.1 [C₇H₅O₄]⁻) differs from analogues due to methoxy positioning. For example, sakuranetin (4'-OCH₃) shows a dominant m/z 151.0 fragment, absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.